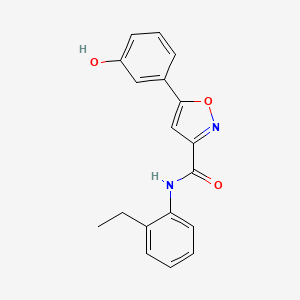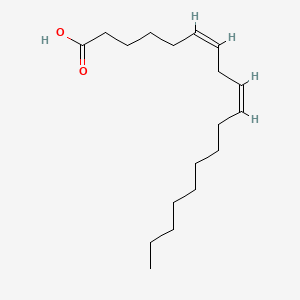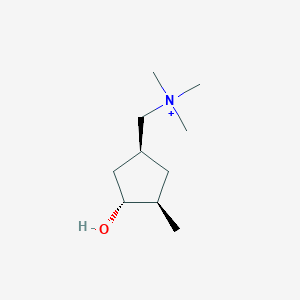![molecular formula C42H84NO7P B1235243 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine CAS No. 79645-38-8](/img/structure/B1235243.png)
1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:1 in which the alkenyl group at position 1 is (9Z)-octadecenyl and the acyl group at position 2 is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
PC(O-18:1(9Z)/16:0), also known as PC(O-18:1/16:0) or etc-588, belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:1(9Z)/16:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:1(9Z)/16:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-18:1(9Z)/16:0) can be biosynthesized from hexadecanoic acid.
科学的研究の応用
Lipid Biochemistry and Cell Membrane Studies
Plant Microsomal Membranes : Sperling and Heinz (1993) conducted experiments with microsomal membranes from sunflower fruits, using ether-analogous substrates including variants of the phosphocholine . They demonstrated that these substrates undergo acylation and desaturation, providing evidence for lipid-linked desaturation of acyl groups in plant membranes [Sperling and Heinz, 1993].
Ether Lipids in Bacterial Cell Membranes : Wagner et al. (2000) identified new ether lipids, including 1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. Their study revealed the structural diversity of these lipids and their similarity to platelet-activating factor, hinting at their potential biological roles [Wagner et al., 2000].
Plant Biology Research
- Lipid-Linked Desaturation : In a study by Sperling et al. (1993), incubation of sn-1-O- and 2-O-(cis-9)octadecenylglycerol isomers with tomato cell cultures demonstrated lipid-linked desaturation. This provided proof for plant microsomal and plastidial desaturase systems acting on phospholipids, including variants of the phosphocholine in focus [Sperling et al., 1993].
Pharmacological Implications
Interactions with Small Molecules : A study by Huang et al. (2013) explored the interaction of tetracaine with lipid membranes containing variants of the phosphocholine. They found that different lipid compositions in the membranes affect the affinity of tetracaine binding, providing insights into drug-membrane interactions [Huang et al., 2013].
Liposome Metabolism in Rats : Stein et al. (1984) studied the metabolism of liposomes made from an ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in rats. Their research revealed differences in clearance rates and liver uptake between phosphocholine and its ether analog, contributing to our understanding of liposome pharmacokinetics [Stein et al., 1984].
特性
CAS番号 |
79645-38-8 |
|---|---|
分子式 |
C42H84NO7P |
分子量 |
746.1 g/mol |
IUPAC名 |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-39-41(40-49-51(45,46)48-38-36-43(3,4)5)50-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,41H,6-19,22-40H2,1-5H3/b21-20-/t41-/m1/s1 |
InChIキー |
IQLHTKSHLGLPMG-HFWGUVFESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
物理的記述 |
Solid |
同義語 |
1-oleoyl-2-palmitoyl lecithin 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine 1-oleoyl-2-palmitoylphosphatidylcholine 1-oleoyl-2-palmitoylphosphatidylcholine, (R-(Z))-isomer 1-oleyl-2-palmitoyl-sn-glycero-3-phosphocholine ETC-588 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1235160.png)
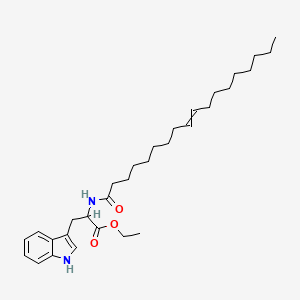
![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)


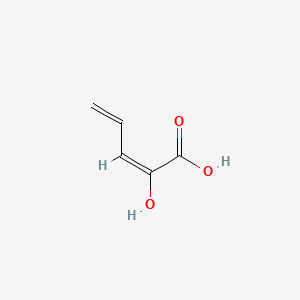
![[(E)-2-[(3aR,4R,6R,6aS,7R,9aR,9bR)-7-acetyloxy-9-methyl-3-methylidene-2-oxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-6,2'-oxirane]-4-yl]oxycarbonylbut-2-enyl] (E)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1235173.png)


![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)
